BF844

Description

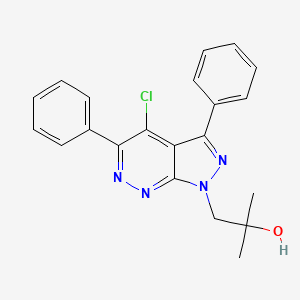

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNSCKMVODVWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404506-35-9 | |

| Record name | BF-844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BF-844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BF-844 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-844 is an investigational small molecule being developed for the treatment of Usher syndrome type III (USH3), a rare genetic disorder characterized by progressive hearing and vision loss.[1][2][3] This condition is primarily caused by destabilizing mutations in the CLRN1 gene, which encodes the clarin-1 protein. The most common mutation, CLRN1N48K, leads to misfolding and subsequent degradation of the protein, preventing it from reaching the plasma membrane to perform its function.[1][2][4] BF-844 was identified through a high-throughput screening of approximately 50,000 small molecules and subsequent lead optimization.[2][3][4] This guide provides a detailed overview of the mechanism of action of BF-844, supported by preclinical data, experimental methodologies, and visual representations of the relevant biological pathways. A Phase I clinical trial to evaluate the safety and tolerability of BF-844 commenced in Australia and is expected to be completed in September 2025.[5]

Core Mechanism of Action

BF-844's primary mechanism of action is the stabilization of the mutant CLRN1N48K protein.[1][2][4] However, it does not achieve this through direct binding to the CLRN1N48K protein.[4] Instead, BF-844 indirectly facilitates the proper folding and trafficking of the mutant protein by modulating the cellular protein quality control machinery.

Affinity purification studies using a biotinylated form of the BF-844 core structure revealed that it interacts with Heat Shock Protein 60 (HSP60) and Heat Shock Protein 90 (HSP90).[4] By interacting with these chaperones, BF-844 is hypothesized to prevent the endoplasmic reticulum-associated degradation (ERAD) of the newly synthesized CLRN1N48K protein.[4] This intervention allows more time for the mutant protein to achieve a proper conformation, enabling a portion of it to exit the endoplasmic reticulum and be transported to the plasma membrane.[4] It is important to note that BF-844 does not act as a general proteasome inhibitor.[2][3][4]

The proposed signaling pathway for BF-844's mechanism of action is depicted in the following diagram:

Caption: Proposed mechanism of BF-844 action.

Quantitative Data

The preclinical efficacy of BF-844 has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Activity of BF-844

| Parameter | Value | Cell Line | Description |

|---|---|---|---|

| HSP60 Inhibition | 87.07 ± 27.70% | - | Inhibition of HSP60 activity at a concentration of 0.846 µM.[6] |

| HSP90 Inhibition | 40.06 ± 19.10% | - | Moderate inhibition of HSP90 activity at a concentration of 0.846 µM.[6] |

| CLRN1N48K Transport to Plasma Membrane | ~6% of total | C1, D1, D6 cells | Percentage of total CLRN1N48K transported to the plasma membrane after 24 hours of treatment with 2.90 µM BF-844.[4][6] |

Table 2: In Vivo Pharmacokinetics and Efficacy of BF-844 in a Mouse Model of USH3

| Parameter | Dosage | Mouse Age | Value | Description |

|---|---|---|---|---|

| Area Under the Curve (AUC) | 3 mg/kg (i.p.) | P6 | 1.76 µM·h | In vivo exposure of BF-844 after a single intraperitoneal injection.[4][6] |

| Area Under the Curve (AUC) | 10 mg/kg (i.p.) | P20 | 1.98 µM·h | In vivo exposure of BF-844 after a single intraperitoneal injection.[4][6] |

| Hearing Preservation (Regimen I) | 30 mg/kg/day (i.p.) from P30 to P45 | P30 | Median threshold of 57.5–67.5 dB SPL | Treatment initiated during early stages of hearing loss progression resulted in approximately 1,000 times more sensitive hearing compared to untreated controls at P55.[6] |

| Hearing Preservation (Regimen II) | Dose escalation from 10 mg/kg to 30 mg/kg (i.p.) from P10 to P45 | P10 | Median thresholds 55, 42.5, and 37.5 dB SPL lower at 8, 16, and 32 kHz | Treatment initiated before the onset of hearing loss significantly preserved hearing across different frequencies at P55.[4][6] |

Experimental Protocols

The following sections outline the methodologies for the key experiments conducted to elucidate the mechanism of action and efficacy of BF-844.

High-Throughput Screening (HTS) for CLRN1N48K Stabilizers

The initial identification of a lead compound that eventually led to BF-844 was performed through a high-throughput screening assay.

-

Cell Line: HEK293 cells stably expressing human CLRN1N48K.[4]

-

Assay Principle: The assay was designed to identify small molecules that could increase the stability of the CLRN1N48K protein.

-

Screening Library: A library of approximately 50,000 small molecules was screened.[4]

-

Secondary Screening: A secondary screen was performed to eliminate general proteasome inhibitors from the initial hits.[2][3]

-

Lead Optimization: An iterative process was used to optimize the structure-activity relationship of the initial hit compound, leading to the development of BF-844.[1][2][3]

The general workflow for the identification of BF-844 is illustrated below:

Caption: Workflow for the discovery of BF-844.

Affinity Purification of BF-844 Interacting Proteins

To identify the cellular targets of BF-844, an affinity purification experiment was conducted.

-

Probe Molecule: A biotinylated version of the BF-844 core structure, BF071, was used as the bait.[4] BF071 demonstrated a potency of approximately 1.6 µM in the cell-based stabilization assay.[4]

-

Experimental Procedure: The biotinylated probe was used to pull down interacting proteins from cell lysates.

-

Key Finding: This procedure did not pull down CLRN1N48K, indicating no direct interaction.[4] Instead, the core structure of BF-844 was found to interact with HSP60 and HSP90.[4]

In Vivo Efficacy Studies in a Mouse Model of USH3

A mouse model that mimics the progressive hearing loss of USH3 was developed to test the in vivo efficacy of BF-844.[1][2][4]

-

Animal Model: A transgenic knock-in mouse model (Tg;KI/KI) expressing the CLRN1N48K mutation.[4]

-

Drug Administration: BF-844 was administered via intraperitoneal (i.p.) injection.[4]

-

Treatment Regimens:

-

Efficacy Endpoint: Auditory function was assessed using Auditory Brainstem Response (ABR) recordings at P46 and P55.[4] ABR recordings measure the electrical activity of the auditory nerve and brainstem in response to sound.

-

Outcome: BF-844 was found to effectively cross the blood-labyrinth barrier and significantly attenuate progressive hearing loss in this mouse model.[4]

Conclusion

BF-844 represents a promising therapeutic candidate for Usher syndrome type III. Its unique mechanism of action, which involves the modulation of heat shock proteins to stabilize the mutant CLRN1N48K protein, offers a novel approach to treating this debilitating disease. The preclinical data strongly support its potential to mitigate hearing loss, and ongoing clinical trials will be crucial in determining its safety and efficacy in humans. The drug discovery strategy employed for BF-844 may also serve as a blueprint for identifying treatments for other monogenic disorders caused by protein destabilization.[1][2][4]

References

- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 4. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety Clinical Trial Launched for Usher Syndrome 3 Drug — Foundation Fighting Blindness [fightingblindness.org]

- 6. medchemexpress.com [medchemexpress.com]

BF-844: A Potential Therapeutic for Usher Syndrome Type III

An In-depth Technical Guide on the Function and Mechanism of Action of BF-844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical development of BF-844, a promising small molecule for the treatment of Usher syndrome type III (USH3). The information is compiled from peer-reviewed scientific literature and is intended for a technical audience in the fields of pharmacology, cell biology, and drug development.

Introduction to BF-844 and its Therapeutic Target

BF-844 is a small molecule compound identified through a high-throughput screening campaign aimed at discovering stabilizers of the mutant clarin-1 (CLRN1) protein.[1] Specifically, BF-844 targets the CLRN1(N48K) mutation, a common cause of Usher syndrome type III, a rare genetic disorder characterized by progressive hearing loss and vision impairment.[2] The N48K mutation leads to the misfolding and subsequent degradation of the CLRN1 protein, preventing its proper localization to the plasma membrane where it is thought to play a crucial role in the function of inner ear hair cells and retinal photoreceptors.[2]

Mechanism of Action: Stabilization and Trafficking of Mutant CLRN1

The primary function of BF-844 is to rescue the pathogenic phenotype of the CLRN1(N48K) mutation by acting as a pharmacological chaperone. Its mechanism of action involves several key steps:

-

Stabilization of the Mutant Protein: BF-844 binds to the unstable CLRN1(N48K) protein within the endoplasmic reticulum (ER). This binding event stabilizes the protein's conformation.

-

Evasion of ER-Associated Degradation (ERAD): By stabilizing the mutant protein, BF-844 prevents its recognition by the ER's quality control machinery, which would otherwise target it for degradation by the proteasome.

-

Promoting Cellular Trafficking: The stabilized CLRN1(N48K) protein is then able to be trafficked from the ER to the Golgi apparatus and subsequently to the plasma membrane.

-

Partial Restoration of Function: While not restoring trafficking to wild-type levels, the increased presence of CLRN1(N48K) at the plasma membrane is sufficient to mitigate the hearing loss phenotype in a preclinical mouse model.[2]

The proposed signaling pathway for BF-844's action is depicted in the following diagram:

Caption: Proposed mechanism of action of BF-844 on the CLRN1(N48K) mutant protein.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BF-844.

Table 1: In Vitro Activity of BF-844 and its Precursor

| Compound | EC50 for CLRN1(N48K) Stabilization |

| O03 (Lead Compound) | 2.0 µM |

| BF-844 | 0.31 µM |

Table 2: Chaperone Protein Inhibition by BF-844

| Target Protein | % Inhibition at 0.846 µM |

| HSP60 | 87.07% |

| HSP90 | 40.06% |

Table 3: In Vitro Efficacy of BF-844

| Metric | Result |

| CLRN1(N48K) transport to plasma membrane | ~6% of total at 2.90 µM |

Table 4: In Vivo Efficacy of BF-844 in a Mouse Model of Usher Syndrome III

| Parameter | Untreated Mice | BF-844 Treated Mice |

| Median Auditory Brainstem Response (ABR) Threshold | 92.5-95 dB SPL | 57.5-67.5 dB SPL |

Experimental Protocols

The discovery and validation of BF-844 involved a series of key experiments. The following is a description of the methodologies based on the available published information. Note: Detailed, step-by-step protocols as would be found in supplementary materials were not publicly available.

High-Throughput Screening (HTS) for CLRN1(N48K) Stabilizers

The initial discovery of the lead compound was achieved through a cell-based high-throughput screening of approximately 50,000 small molecules.[3]

Caption: Experimental workflow for the discovery and optimization of BF-844.

-

Cell Line: HEK293 cells stably expressing human CLRN1(N48K) fused to a hemagglutinin (HA) tag were used.[3]

-

Assay Principle: The assay measured the intracellular levels of the HA-tagged CLRN1(N48K) protein. Compounds that stabilized the protein would lead to an increase in its concentration.

-

Detection: Immunofluorescence staining with an anti-HA antibody was used to detect the CLRN1(N48K) protein.

-

Analysis: High-content imaging and automated analysis were used to quantify the fluorescence intensity per cell, allowing for the identification of "hits" that increased protein levels.[3]

Secondary Screening to Eliminate Proteasome Inhibitors

A secondary screen was performed to distinguish compounds that specifically stabilized CLRN1(N48K) from general proteasome inhibitors, which would also lead to an increase in protein levels.[1] The exact methodology for this counter-screen is not detailed in the primary publication but likely involved a separate assay to measure proteasome activity in the presence of the hit compounds.

In Vivo Efficacy in a Mouse Model of Usher Syndrome III

The efficacy of BF-844 in mitigating hearing loss was evaluated in a knock-in mouse model expressing the human CLRN1(N48K) mutation.

-

Animal Model: A mouse model that mimics the progressive hearing loss associated with Usher syndrome type III was used.[2]

-

Drug Administration: BF-844 was administered to the mice.

-

Auditory Function Assessment: Auditory brainstem response (ABR) testing was used to measure hearing thresholds in response to sound stimuli at different frequencies.[2] ABR is a non-invasive method that records the electrical activity of the auditory nerve and brainstem pathways.

-

Outcome Measure: The primary outcome was the difference in ABR thresholds between BF-844-treated and untreated mice, with lower thresholds indicating better hearing.

Future Directions

BF-844 is currently in preclinical development. A first-in-human Phase 1 clinical trial is planned to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This trial will be a critical step in determining the potential of BF-844 as a therapeutic for individuals with Usher syndrome type III caused by the CLRN1(N48K) mutation.

References

BF-844: A Investigational Pharmacological Chaperone for Usher Syndrome Type III

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary

Usher syndrome type III (USH3), an autosomal recessive disorder characterized by progressive hearing and vision loss, is primarily caused by mutations in the CLRN1 gene. The most common of these is the N48K mutation, which leads to misfolding, destabilization, and subsequent degradation of the clarin-1 (CLRN1) protein. This prevents its proper localization to the plasma membrane, disrupting the function of inner ear hair cells and retinal photoreceptors. BF-844 is a novel, orally bioavailable small molecule developed by the Usher III Initiative that acts as a pharmacological chaperone. Preclinical studies have demonstrated the potential of BF-844 to stabilize the mutant CLRN1N48K protein, facilitate its transport to the cell membrane, and thereby mitigate the progressive hearing loss characteristic of USH3. A Phase I clinical trial is currently underway to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy volunteers. This document provides a comprehensive technical guide on the preclinical data, mechanism of action, and experimental protocols related to BF-844.

Introduction to Usher Syndrome Type III and the Role of Clarin-1

Usher syndrome is the leading genetic cause of combined deafness and blindness.[1][2] Type III is distinguished by post-lingual, progressive hearing loss and a variable onset of retinitis pigmentosa.[2] The underlying cause of USH3A is mutations in the CLRN1 gene, which encodes clarin-1, a 232-amino acid protein with four transmembrane domains, exhibiting homology to the tetraspanin family of proteins.[3]

The precise function of clarin-1 is still under investigation, but it is understood to be critical for the development and maintenance of stereocilia in the inner ear's hair cells and the function of photoreceptor cells in the retina.[1] It is believed to play a role in the formation and function of synapses and in regulating the actin cytoskeleton.[4][5] The N48K mutation, a common cause of USH3, disrupts a conserved N-glycosylation site, leading to protein misfolding and instability.[4] This mutant protein is targeted for degradation by the proteasome and fails to traffic to the plasma membrane, resulting in cellular dysfunction and the progressive sensory deficits seen in USH3.[4]

BF-844: A Novel Pharmacological Chaperone

BF-844 is a small molecule designed to act as a pharmacological chaperone, a therapeutic strategy that aims to rescue misfolded proteins.[6] By binding to the unstable CLRN1N48K protein, BF-844 is hypothesized to stabilize its conformation, allowing it to escape proteasomal degradation and be transported to the plasma membrane where it can exert its function.[5]

Mechanism of Action

The proposed mechanism of action for BF-844 involves its interaction with the misfolded CLRN1N48K protein, potentially in concert with heat shock proteins. Preclinical evidence suggests that BF-844 does not act as a general proteasome inhibitor. Instead, it specifically facilitates the proper folding and trafficking of the mutant clarin-1 protein.

References

- 1. What are CLRN1 modulators and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. The cone-dominant retina and the inner ear of zebrafish express the ortholog of CLRN1, the causative gene of human Usher syndrome type 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CLRN1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Clarin-1, Encoded by the Usher Syndrome III Causative Gene, Forms a Membranous Microdomain: POSSIBLE ROLE OF CLARIN-1 IN ORGANIZING THE ACTIN CYTOSKELETON - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

The Discovery and Development of BF-844: A Novel Chaperone Stabilizer for Usher Syndrome Type 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BF-844 is a first-in-class small molecule chaperone stabilizer currently under investigation for the treatment of Usher syndrome type 3 (USH3), a rare genetic disorder characterized by progressive hearing and vision loss. This debilitating condition is primarily caused by mutations in the CLRN1 gene, with the N48K mutation being particularly prevalent. This mutation leads to misfolding of the clarin-1 protein, resulting in its premature degradation and loss of function. BF-844 was identified through a high-throughput screening campaign and subsequent lead optimization. Its mechanism of action involves the inhibition of heat shock proteins HSP60 and HSP90, which are implicated in the degradation of the mutated clarin-1 protein. By inhibiting these chaperones, BF-844 promotes the proper trafficking of the N48K-mutated clarin-1 protein to the cell membrane, thereby rescuing its function. Preclinical studies in a mouse model of USH3 have demonstrated the potential of BF-844 to mitigate hearing loss. A Phase I clinical trial to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy volunteers is currently underway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BF-844.

Introduction: The Challenge of Usher Syndrome Type 3

Usher syndrome is the leading cause of combined deafness and blindness. Usher syndrome type 3A (USH3A) is an autosomal recessive disorder caused by mutations in the CLRN1 gene, which encodes the four-transmembrane protein clarin-1. The precise function of clarin-1 is not fully elucidated, but it is known to be crucial for the normal function of inner ear hair cells and retinal photoreceptors.

The N48K mutation in CLRN1 is a common cause of USH3A. This missense mutation disrupts a consensus N-glycosylation site, leading to improper folding of the clarin-1 protein. The misfolded protein is recognized by the cellular quality control machinery and targeted for degradation, preventing it from reaching the plasma membrane where it would normally function. This loss of functional clarin-1 at the cell surface is the underlying cause of the progressive sensory deficits in USH3A patients.

The development of therapies for USH3A has been challenging. The discovery of BF-844 represents a promising therapeutic strategy focused on stabilizing the mutated protein and restoring its function.

Discovery of BF-844: A High-Throughput Screening Approach

The identification of BF-844 was the result of a rigorous high-throughput screening (HTS) campaign designed to identify small molecules capable of stabilizing the CLRN1-N48K mutant protein.

Experimental Protocol: High-Throughput Screening for CLRN1-N48K Stabilizers

A cell-based assay was developed using a human embryonic kidney (HEK293) cell line stably expressing the human CLRN1-N48K protein tagged with a hemagglutinin (HA) epitope. The assay principle was based on the premise that stabilizing the mutant protein would lead to an increase in its intracellular concentration.

-

Cell Culture and Plating: HEK293 cells expressing HA-tagged CLRN1-N48K were cultured under standard conditions and plated into 384-well microplates.

-

Compound Treatment: A library of diverse small molecules was added to the wells at a fixed concentration. Positive (e.g., a proteasome inhibitor to prevent degradation) and negative (vehicle) controls were included on each plate.

-

Incubation: The plates were incubated for a defined period to allow for compound uptake and potential effects on CLRN1-N48K protein levels.

-

Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with a primary antibody against the HA tag, followed by a fluorescently labeled secondary antibody.

-

High-Content Imaging and Analysis: Automated microscopy was used to capture images of the cells. Image analysis software quantified the fluorescence intensity within each well, which is proportional to the amount of CLRN1-N48K protein.

-

Hit Identification: Compounds that produced a significant increase in fluorescence intensity compared to the negative control were identified as "hits."

This screening of approximately 50,000 compounds led to the identification of an initial hit compound, which served as the basis for a lead optimization program. Medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of BF-844.

Mechanism of Action: Targeting Heat Shock Proteins

Initial hypotheses suggested that BF-844 might directly bind to and stabilize the CLRN1-N-48K protein. However, further investigation revealed a more indirect and novel mechanism of action.

Experimental Protocol: Affinity Purification for Target Identification

To identify the cellular targets of BF-844, an affinity purification strategy coupled with mass spectrometry was employed.

-

Probe Synthesis: A biotinylated analog of BF-844 was synthesized to serve as a "bait" molecule.

-

Cell Lysis: HEK293 cells were lysed to release cellular proteins.

-

Affinity Capture: The cell lysate was incubated with streptavidin-coated magnetic beads that had been pre-incubated with the biotinylated BF-844 probe. This allowed for the capture of proteins that bind to BF-844.

-

Washing: The beads were washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Proteomic Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This experiment revealed that BF-844 does not directly interact with CLRN1-N48K. Instead, it was found to bind to two key heat shock proteins: HSP60 and HSP90.

Signaling Pathway

The N48K mutation causes clarin-1 to misfold, which is then recognized by the cellular protein quality control system. HSP60 and HSP90 are molecular chaperones that play a role in the degradation of such misfolded proteins. By inhibiting the chaperone activity of HSP60 and HSP90, BF-844 is believed to prevent the degradation of the CLRN1-N48K protein. This allows a portion of the mutant protein to escape degradation and traffic to the plasma membrane, where it can exert its function.[1]

Preclinical Efficacy

The therapeutic potential of BF-844 was evaluated in a specially developed knock-in mouse model that carries the human CLRN1 N48K mutation and exhibits progressive hearing loss, mimicking the human disease phenotype.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of USH3

-

Animal Model: A mouse model homozygous for the Clrn1-N48K mutation was used.

-

Drug Administration: BF-844 was administered to the mice via a systemic route (e.g., intraperitoneal injection) over a specified treatment period. A control group received a vehicle solution.

-

Auditory Function Assessment: Auditory brainstem response (ABR) testing was performed at various time points to measure hearing thresholds across different frequencies. ABR is a non-invasive method to assess the function of the auditory pathway.

-

Histological Analysis: At the end of the study, the inner ears of the mice were examined histologically to assess the morphology of the hair cells.

Results

The in vivo studies demonstrated that systemic administration of BF-844 significantly attenuated the progressive hearing loss in the USH3 mouse model. Treated mice showed lower (better) hearing thresholds compared to the vehicle-treated control group.

| Treatment Group | Auditory Brainstem Response (ABR) Threshold Shift (dB) |

| Vehicle Control | Significant increase in ABR thresholds over time, indicative of progressive hearing loss. |

| BF-844 | Attenuated increase in ABR thresholds, indicating preservation of hearing function. |

Note: Specific quantitative ABR threshold data from the primary literature is not publicly available in a tabular format.

Quantitative Data Summary

| Parameter | Value | Assay |

| In Vitro Efficacy | ||

| CLRN1-N48K Plasma Membrane Localization | Treatment with BF-844 induced approximately 6% of the total cellular CLRN1-N48K to be transported to the plasma membrane.[1] | Cell-based immunofluorescence assay in HEK293 cells. |

| Mechanism of Action | ||

| HSP60 Inhibition | Data not available in specific IC50 values. | Biochemical chaperone activity assay. |

| HSP90 Inhibition | Data not available in specific IC50 values. | Biochemical chaperone activity assay. |

| In Vivo Efficacy | ||

| Hearing Preservation | BF-844 treatment resulted in a 10-20 dB SPL lower hearing threshold in a mouse model of USH3 compared to untreated controls. | Auditory Brainstem Response (ABR) in a Clrn1-N48K knock-in mouse model. |

| Pharmacokinetics | ||

| Preclinical Pharmacokinetics | Data not publicly available. | Mouse studies. |

Conclusion and Future Directions

The discovery and development of BF-844 represent a significant advancement in the pursuit of a treatment for Usher syndrome type 3. By targeting the cellular machinery responsible for the degradation of the mutated clarin-1 protein, BF-844 offers a novel therapeutic strategy to rescue its function. The promising preclinical data have paved the way for clinical investigation.

A Phase I clinical trial (NCT06592131) has been initiated to evaluate the safety, tolerability, and pharmacokinetics of BF-844 in healthy adult volunteers. The successful completion of this trial will be a critical step towards determining the potential of BF-844 as a disease-modifying therapy for individuals with USH3A caused by the N48K mutation. Further research will also be needed to explore the potential of BF-844 in treating the vision loss component of the disease and its applicability to other CLRN1 mutations.

Experimental Workflows

References

BF-844: A Novel Small Molecule Approach to Mitigating Hearing Loss in Usher Syndrome Type III

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Usher syndrome type III (USH3) is a debilitating genetic disorder characterized by progressive hearing loss and vision impairment, for which there are currently no approved pharmacological treatments. A primary cause of USH3 is a missense mutation (N48K) in the CLRN1 gene, leading to the production of an unstable clarin-1 protein (CLRN1N48K) that is prematurely degraded and fails to localize to the plasma membrane, resulting in the degeneration of sensory hair cells in the cochlea. This whitepaper details the mechanism of action, preclinical efficacy, and experimental protocols for BF-844, a novel small molecule compound that has demonstrated significant potential in mitigating hearing loss in a mouse model of USH3. BF-844 acts by stabilizing the aberrant CLRN1N48K protein, facilitating its transport to the plasma membrane, and thereby preserving auditory function. This document provides a comprehensive overview of the key preclinical findings and methodologies to support further research and development in this promising therapeutic area.

Introduction

Usher syndrome type III, an autosomal recessive disorder, is primarily caused by mutations in the CLRN1 gene. The N48K mutation, a common cause of USH3, results in a conformational instability of the clarin-1 protein. This instability targets the protein for degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway, preventing it from reaching the plasma membrane where it is essential for the normal function and survival of inner ear hair cells. The progressive loss of these cells leads to the profound hearing loss characteristic of USH3.

BF-844 is a small molecule that has emerged from high-throughput screening as a promising agent for the treatment of USH3. It has been shown to effectively rescue the CLRN1N48K protein from degradation, restore its localization to the plasma membrane, and significantly preserve hearing in a transgenic mouse model of the disease. This document provides a detailed technical overview of the preclinical data and experimental methodologies related to BF-844.

Mechanism of Action

The therapeutic effect of BF-844 is attributed to its ability to stabilize the CLRN1N48K protein. It is hypothesized that BF-844 modulates the function of Heat Shock Proteins (HSPs), which are cellular chaperones involved in protein folding and degradation. By inhibiting specific HSPs, BF-844 is thought to prevent the ERAD-mediated degradation of CLRN1N48K, allowing the protein more time to achieve a proper conformation and traffic to the plasma membrane.[1]

Signaling Pathway

The proposed mechanism of action for BF-844 involves the modulation of the protein quality control machinery within the endoplasmic reticulum. The following diagram illustrates the key steps in the pathogenic process of USH3 and the intervention by BF-844.

Quantitative Data Summary

The preclinical efficacy of BF-844 has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below for easy comparison.

In Vitro Efficacy

| Parameter | Cell Line | BF-844 Concentration | Result | Reference |

| HSP60 Inhibition | - | 0.846 µM | 87.07 ± 27.70% inhibition | [2] |

| HSP90 Inhibition | - | 0.846 µM | 40.06 ± 19.10% inhibition | [1][2] |

| CLRN1N48K Transport to Plasma Membrane | C1, D1, D6 cells | 2.90 µM (24h) | ~6% of total CLRN1N48K transported | [2] |

| Increase in Non-glycosylated CLRN1 | C1, D1 cells | 2.90 µM (24h) | Effective increase | [2] |

In Vivo Pharmacokinetics and Efficacy

| Parameter | Animal Model | BF-844 Dosage | Result | Reference |

| Area Under the Curve (AUC) | Mice | 10 mg/kg (i.p.) | 1.76 µM·h and 1.98 µM·h | [2] |

| Hearing Preservation (Overall) | Tg;KI/KI mice | 10 mg/kg (i.p.) | Significantly preserves hearing | [2] |

| Hearing Sensitivity (vs. untreated) | Tg;KI/KI mice (P55) | 10 mg/kg (i.p.) | ~1,000 times more sensitive hearing | [2] |

| Auditory Threshold Improvement (dB SPL) | Tg;KI/KI mice (P55) | 10 mg/kg (i.p.) | 55 dB lower at 8 kHz, 42.5 dB lower at 16 kHz, 37.5 dB lower at 32 kHz | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments cited.

High-Throughput Screening (HTS) for CLRN1N48K Stabilizers

The identification of BF-844 originated from a cell-based high-throughput screening campaign designed to identify small molecules capable of stabilizing the CLRN1N48K protein.

Protocol:

-

Cell Line: HEK293 cells were engineered to express a fusion protein of CLRN1N48K and Green Fluorescent Protein (GFP).

-

Primary Screening: The cells were plated in 384-well plates and treated with a library of small molecules. After a 24-hour incubation period, the intensity of GFP fluorescence was measured using high-content imaging. Compounds that increased the GFP signal, indicating stabilization of the CLRN1N48K-GFP fusion protein, were identified as primary "hits."

-

Secondary Screening: The primary hits were then tested in a counter-screen to identify and eliminate compounds that acted as general proteasome inhibitors.[3]

-

Lead Optimization: The remaining hits underwent an iterative process of chemical modification and testing to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of BF-844.[3]

In Vivo Efficacy Studies in a Mouse Model of USH3

To assess the therapeutic potential of BF-844 in a living organism, a knock-in mouse model was developed to mimic the progressive hearing loss observed in human USH3 patients.[1][3]

Animal Model:

-

A transgenic mouse model was created with the Clrn1 N48K mutation (Tg;KI/KI mice).[2] This model exhibits a progressive hearing loss phenotype that closely resembles the human condition.[1]

Treatment Regimens:

-

Regimen I: BF-844 (10 mg/kg) was administered via intraperitoneal (i.p.) injection during the early stages of hearing loss progression.[1]

-

Regimen II: BF-844 (10 mg/kg, i.p.) was administered before the onset of detectable hearing loss.[1]

Auditory Function Assessment:

-

Auditory Brainstem Response (ABR) was used to measure hearing thresholds at different frequencies (e.g., 8, 16, and 32 kHz).

-

Measurements were taken at various time points (e.g., postnatal day 55, P55) to assess the progression of hearing loss and the therapeutic effect of BF-844.

Pharmacokinetic Analysis:

-

Blood samples were collected at different time points after BF-844 administration to determine its concentration in the plasma and calculate pharmacokinetic parameters such as AUC.[2]

-

Tissue samples from the cochlea and retina were also analyzed to confirm the penetration of BF-844 into the target organs.[2]

Conclusion and Future Directions

BF-844 represents a significant advancement in the potential treatment of Usher syndrome type III. Its novel mechanism of action, which involves the stabilization of the mutated CLRN1N48K protein, offers a targeted therapeutic strategy for this debilitating genetic disorder. The preclinical data strongly support its efficacy in mitigating progressive hearing loss in a relevant animal model.

Further research is warranted to fully elucidate the molecular interactions between BF-844 and its cellular targets, including the specific Heat Shock Proteins involved. Additional preclinical studies are also necessary to evaluate the long-term safety and efficacy of BF-844, as well as its potential to prevent vision loss, the other major symptom of USH3. The promising results to date provide a solid foundation for the continued development of BF-844 as a potential first-in-class therapy for patients with Usher syndrome type III.

References

BF-844: A Novel Heat Shock Protein Inhibitor for the Treatment of Usher Syndrome Type III

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Usher syndrome type III (USH3), an autosomal recessive disorder characterized by progressive hearing loss and vision impairment, is primarily caused by destabilizing mutations in the CLRN1 gene, which encodes the Clarin-1 protein. The most common of these mutations, p.Asn48Lys (N48K), leads to misfolding and degradation of the Clarin-1 protein, preventing its proper localization to the plasma membrane. BF-844 is a novel small molecule identified through high-throughput screening that stabilizes the mutant Clarin-1N48K protein. It acts in concert with chaperone proteins, including Heat Shock Protein 60 (HSP60) and Heat Shock Protein 90 (HSP90), to mitigate the effects of the USH3-causing mutation. This technical guide provides a comprehensive overview of BF-844, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

BF-844 was identified from a cell-based high-throughput screening of small molecules for their ability to stabilize the mutant Clarin-1N48K protein.[1][2][3] The lead compound was then iteratively optimized to improve its pharmacological properties, resulting in the identification of BF-844.[1] The primary mechanism of action of BF-844 is the stabilization of the destabilized Clarin-1N48K protein, which facilitates its proper trafficking to the plasma membrane.[1][4] This stabilization is achieved, in part, through the inhibition of heat shock proteins, which are key components of the cellular protein quality control system.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of BF-844.

| Parameter | Value | Notes | Reference |

| HSP60 Inhibition | 87.07 ± 27.70% | At a concentration of 0.846 µM. | [4] |

| HSP90 Inhibition | 40.06 ± 19.10% | At a concentration of 0.846 µM. | [4] |

| Parameter | Cell Lines | Value | Notes | Reference |

| Clarin-1N48K Transport to Plasma Membrane | C1, D1, D6 | ~6% of total CLRN1N48K | At a concentration of 2.90 µM for 24 hours. | [4] |

| Parameter | Animal Model | Dosage | Key Findings | Reference |

| In Vivo Efficacy | Tg;KI/KI mice | 10 mg/kg; i.p. | Significantly preserves hearing. | [4] |

| Auditory Brainstem Response (ABR) Threshold at P55 | Untreated Usher III mice | N/A | ~100 decibels SPL | [5] |

| Auditory Brainstem Response (ABR) Threshold at P55 | Healthy mice | N/A | ~35 decibels SPL | [5] |

| Auditory Brainstem Response (ABR) Threshold at P55 | BF844-treated Usher III mice | 10 mg/kg; i.p. | Median threshold of 57.5–67.5 dB SPL | [4] |

Experimental Protocols

Clarin-1N48K Stabilization and Plasma Membrane Localization Assay

This assay is designed to determine the ability of a compound to increase the amount of mutant Clarin-1 protein at the cell surface.

Materials:

-

HEK293 cells stably expressing Clarin-1N48K

-

Cell culture medium and supplements

-

BF-844 or other test compounds

-

EZ-Link™ Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)

-

Lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies against Clarin-1

Protocol:

-

Seed HEK293 cells expressing Clarin-1N48K in culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of BF-844 or vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS.

-

Label the cell surface proteins with EZ-Link™ Sulfo-NHS-SS-Biotin according to the manufacturer's instructions.

-

Quench the biotinylation reaction and lyse the cells.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with streptavidin-agarose beads to capture biotinylated (plasma membrane) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

-

Analyze the total cell lysate and the eluted plasma membrane fraction by SDS-PAGE and Western blotting using an anti-Clarin-1 antibody.

-

Quantify the band intensities to determine the percentage of Clarin-1N48K at the plasma membrane relative to the total cellular Clarin-1N48K.

In Vivo Efficacy Study in a Mouse Model of Usher Syndrome III

This protocol outlines the procedure for evaluating the efficacy of BF-844 in a knock-in mouse model expressing the human CLRN1N48K mutation.

Materials:

-

Clrn1N48K/N48K (KI/KI) mice

-

BF-844 formulated for intraperitoneal (i.p.) injection

-

Auditory Brainstem Response (ABR) recording equipment

-

Anesthetics

Protocol:

-

House the KI/KI mice under standard laboratory conditions.

-

Initiate treatment with BF-844 (e.g., 10 mg/kg, i.p.) or vehicle control at a presymptomatic age (e.g., postnatal day 14).

-

Administer the treatment according to a defined schedule (e.g., daily or every other day).

-

At a predetermined endpoint (e.g., postnatal day 55), anesthetize the mice.

-

Perform Auditory Brainstem Response (ABR) recordings to assess hearing thresholds at different frequencies (e.g., 8, 16, and 32 kHz).

-

Analyze the ABR data to compare the hearing thresholds of BF-844-treated mice with those of vehicle-treated and wild-type control mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of BF-844 and the experimental workflow for its evaluation.

Caption: Proposed mechanism of action of BF-844.

References

- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Small Molecule Targeted Therapy to Mitigate Hearing Loss in Usher Syndrome Type 3 | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usher-syndrome.org [usher-syndrome.org]

Pharmacological Profile of BF-844: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF-844 is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of Usher syndrome type III (USH3). This technical guide provides a comprehensive overview of the pharmacological profile of BF-844, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed methodologies for key experimental procedures and visual representations of the underlying biological pathways are presented to facilitate further research and development.

Introduction

Usher syndrome type III is a rare genetic disorder characterized by progressive hearing loss and vision impairment. It is primarily caused by mutations in the CLRN1 gene, which encodes the clarin-1 protein. The N48K mutation in clarin-1 (CLRN1N48K) leads to protein misfolding and instability, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. This prevents the protein from reaching the plasma membrane, where it is believed to play a crucial role in the function of inner ear hair cells and retinal photoreceptors.

BF-844 was identified through a high-throughput screening campaign aimed at discovering compounds that could stabilize the mutant CLRN1N48K protein.[1][2] Subsequent optimization of a lead compound, O03, led to the development of BF-844, which exhibits improved potency and pharmacokinetic properties.[3] This document details the pharmacological characteristics of BF-844.

Mechanism of Action

The primary mechanism of action of BF-844 is the stabilization of the mutant CLRN1N48K protein.[3] By binding to the misfolded protein, BF-844 is believed to act as a pharmacological chaperone, facilitating its proper folding and subsequent trafficking from the ER to the plasma membrane.[1] This rescues the cellular localization and function of the CLRN1N48K protein, thereby mitigating the cellular pathology associated with Usher syndrome type III. While BF-844 has been shown to inhibit heat shock protein 60 (HSP60) and moderately inhibit heat shock protein 90 (HSP90), this is not considered its primary mechanism for stabilizing CLRN1N48K.[4]

Signaling Pathway of CLRN1N48K Degradation and Rescue by BF-844

Caption: Proposed mechanism of BF-844 action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BF-844 from preclinical studies.

Table 1: In Vitro Activity of BF-844

| Parameter | Value | Cell Line | Description |

| CLRN1N48K Stabilization | 2.90 µM | HEK293 (C1, D1, D6) | Concentration at which BF-844 induces the transport of approximately 6% of total CLRN1N48K to the plasma membrane after 24 hours of treatment.[4] |

| HSP60 Inhibition | 0.846 µM | - | Concentration resulting in 87.07 ± 27.70% inhibition of HSP60 activity.[4] |

| HSP90 Inhibition | 0.846 µM | - | Concentration resulting in 40.06 ± 19.10% inhibition of HSP90 activity.[4] |

Table 2: In Vivo Pharmacokinetics of BF-844 in Mice

| Parameter | Dose | Route | Value | Description |

| AUC | 3 mg/kg | i.p. | 1.76 µM·h | Area under the drug concentration-time curve in P6 mice.[3] |

| AUC | 10 mg/kg | i.p. | 1.98 µM·h | Area under the drug concentration-time curve in P20 mice.[3] |

Table 3: In Vivo Efficacy of BF-844 in a Mouse Model of Usher Syndrome III

| Parameter | Dose Regimen | Mouse Model | Outcome |

| Auditory Brainstem Response (ABR) Threshold | 30 mg/kg/day, i.p. from P30 to P45 | Tg;KI/KI mice expressing CLRN1N48K | At P55, treated mice had ABR thresholds that were 27.5–35.0 dB SPL lower than untreated controls, representing approximately 1,000 times more sensitive hearing.[3] |

| Auditory Brainstem Response (ABR) Threshold | Dose escalation starting at 10 mg/kg from P10 | Tg;KI/KI mice expressing CLRN1N48K | At P55, treated mice had ABR thresholds that were on average 45 dB SPL lower across three frequencies, indicating about a 10,000-fold increase in hearing sensitivity compared to untreated controls.[5][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

CLRN1N48K Stabilization Assay (Cycloheximide Chase)

This assay is used to determine the effect of BF-844 on the stability of the CLRN1N48K protein.

Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with cycloheximide, one can monitor the degradation of existing proteins over time. An increase in the half-life of a protein in the presence of a compound indicates stabilization.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing HA-tagged CLRN1N48K in appropriate culture dishes.

-

Compound Treatment: Treat cells with BF-844 at the desired concentration (e.g., 2.90 µM) or vehicle control for a specified period (e.g., 6 hours).

-

Protein Synthesis Inhibition: Add cycloheximide (e.g., 100 µM) to the culture medium to block new protein synthesis.

-

Time Course: Collect cell lysates at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6 hours).

-

Western Blot Analysis:

-

Separate cell lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody against the HA-tag to detect CLRN1N48K.

-

Use an antibody against a stable housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with a corresponding secondary antibody.

-

Visualize and quantify the protein bands.

-

-

Data Analysis: Determine the amount of CLRN1N48K protein remaining at each time point relative to the 0-hour time point. Calculate the half-life of the protein with and without BF-844 treatment.

Experimental Workflow for Cycloheximide Chase Assay

Caption: Workflow for assessing protein stability.

Auditory Brainstem Response (ABR) Measurements in Mice

ABR is an electrophysiological test used to assess the function of the auditory pathway.

Principle: Sound stimuli elicit electrical responses from the auditory nerve and brainstem, which can be recorded using electrodes placed on the scalp. The lowest sound intensity that elicits a reproducible response is the ABR threshold.

Protocol:

-

Animal Anesthesia: Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).

-

Acoustic Stimulation:

-

Deliver sound stimuli (e.g., clicks or tone bursts at different frequencies such as 8, 16, and 32 kHz) to the ear canal via a calibrated speaker.

-

Present stimuli at varying intensity levels (dB SPL), typically decreasing in 5 or 10 dB steps.

-

-

Signal Recording and Averaging:

-

Record the electrical responses from the electrodes.

-

Amplify and filter the signals.

-

Average the responses to multiple stimuli (e.g., 512 or 1024 presentations) to improve the signal-to-noise ratio.

-

-

Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity at which a clear and reproducible waveform (typically Wave V) can be identified.

-

Data Analysis: Compare the ABR thresholds of BF-844-treated mice to those of untreated control mice.

Workflow for Auditory Brainstem Response Measurement

Caption: ABR measurement experimental workflow.

Conclusion

BF-844 is a promising small molecule therapeutic candidate for the treatment of Usher syndrome type III. Its ability to stabilize the mutant CLRN1N48K protein and restore its cellular localization addresses the underlying molecular defect of the disease. The significant efficacy observed in a preclinical mouse model of hearing loss provides a strong rationale for its continued development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its potential for treating the vision loss component of Usher syndrome type III. The planned first-in-human clinical trials will be a critical next step in evaluating the safety and efficacy of BF-844 in patients.

References

Methodological & Application

BF-844 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-844 is a small molecule compound that has shown significant promise in preclinical studies for the treatment of Usher syndrome type III (USH3A), a genetic disorder characterized by progressive hearing and vision loss. This condition is often caused by a destabilizing mutation (N48K) in the Clarin-1 (CLRN1) protein. BF-844 acts as a molecular chaperone, stabilizing the mutant CLRN1 protein and facilitating its proper localization to the plasma membrane. This document provides detailed application notes and protocols for the in vivo evaluation of BF-844 in a mouse model of USH3A.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of BF-844.

Table 1: Pharmacokinetics of BF-844 in Mice

| Animal Model | Dosage (mg/kg) | Administration Route | Age of Mice | Area Under the Curve (AUC) (µM·h) |

| C57BL/6J | 3 | Intraperitoneal (i.p.) | P6 (post-natal day 6) | 1.76[1] |

| C57BL/6J | 10 | Intraperitoneal (i.p.) | P20 (post-natal day 20) | 1.98[1] |

Table 2: Efficacy of BF-844 in a Mouse Model of Usher Syndrome Type III (Tg;KI/KI C57BL/6J)

| Treatment Group | Age at Assessment | Frequency (kHz) | Median Auditory Brainstem Response (ABR) Threshold (dB SPL) | Hearing Sensitivity Improvement vs. Untreated |

| Untreated | P55 | 8 | 92.5 - 95[2][3] | N/A |

| Untreated | P55 | 16 | 92.5 - 95[2][3] | N/A |

| Untreated | P55 | 32 | 92.5 - 95[2][3] | N/A |

| BF-844 Treated (10 mg/kg, i.p.) | P55 | 8 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |

| BF-844 Treated (10 mg/kg, i.p.) | P55 | 16 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |

| BF-844 Treated (10 mg/kg, i.p.) | P55 | 32 | 57.5 - 67.5[1][2][3] | ~1,000 times more sensitive[1][2] |

Experimental Protocols

Animal Model

-

Model: Tg;KI/KI C57BL/6J mice carrying the Clarin-1 N48K mutation, which mimics the progressive hearing loss seen in USH3A patients[2][4].

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

BF-844 Administration Protocol

-

Formulation: BF-844 is dissolved in a suitable vehicle, such as DMSO, for intraperitoneal injection. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 10 µL/g of body weight.

-

Dosage and Schedule:

-

Prophylactic Treatment (Regimen II): Administer 3 mg/kg of BF-844 via intraperitoneal injection to P6 mice. The frequency of administration should be maintained as determined by pharmacokinetic studies to ensure sustained therapeutic levels.

-

Early Intervention (Regimen I): Administer 10 mg/kg of BF-844 via intraperitoneal injection to P20 mice, corresponding to the early stages of hearing loss progression[2]. Treatment should continue for a specified duration, for instance, until the P55 time point for efficacy assessment.

-

-

Control Group: A control group of Tg;KI/KI mice should receive vehicle injections following the same schedule.

Efficacy Assessment: Auditory Brainstem Response (ABR)

ABR testing is a non-invasive method to assess the function of the auditory pathway[5].

-

Anesthesia: Anesthetize mice with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine)[1][6].

-

Electrode Placement: Place subdermal needle electrodes at the vertex of the skull (active), below the pinna of the test ear (reference), and on the back or contralateral ear (ground)[1][6][7].

-

Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, and 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5-10 dB steps)[7].

-

Recording: Record the electrical activity of the auditory nerve and brainstem. The ABR waveform consists of a series of peaks (Waves I-V)[5].

-

Threshold Determination: The ABR threshold is the lowest stimulus intensity that elicits a discernible ABR waveform[1][5].

Target Engagement and Mechanism of Action Studies

This protocol determines the levels of Clarin-1 protein in the cochlea.

-

Tissue Collection: Euthanize mice and dissect the cochleae.

-

Protein Extraction: Homogenize the cochlear tissue in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane[8][9].

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[8].

-

Incubate with a primary antibody against Clarin-1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system[9]. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).

This protocol visualizes the subcellular localization of Clarin-1 in the cochlear hair cells.

-

Tissue Preparation: Fix the dissected cochleae in 4% paraformaldehyde, followed by decalcification and cryoprotection. Embed in OCT compound and section using a cryostat.

-

Immunostaining:

-

Permeabilize the tissue sections with a detergent-based buffer.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against Clarin-1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain cell nuclei with DAPI.

-

-

Imaging: Acquire images using a confocal microscope to visualize the localization of Clarin-1 at the plasma membrane of the hair cells.

In Vivo Toxicity Assessment

A preliminary toxicity assessment is crucial to ensure the safety of BF-844.

-

Acute Toxicity: Administer a single high dose of BF-844 and monitor the animals for any adverse clinical signs for up to 72 hours[10][11].

-

Repeat-Dose Toxicity: Administer BF-844 at the therapeutic dose and multiples of it for the duration of the efficacy study. Monitor for:

-

Clinical Observations: Daily observation for changes in behavior, appearance, and activity[12].

-

Body Weight: Record body weight twice weekly.

-

Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs), fix in formalin, and perform H&E staining for histopathological examination[13].

-

Serum Biochemistry: Collect blood samples to analyze markers of liver and kidney function[13].

-

Visualizations

Caption: Experimental workflow for in vivo evaluation of BF-844.

Caption: Proposed signaling pathway of BF-844 action.

References

- 1. Mouse Auditory Brainstem Response Testing [bio-protocol.org]

- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Auditory Brainstem Response Testing [en.bio-protocol.org]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Toxicology | MuriGenics [murigenics.com]

- 11. m.youtube.com [m.youtube.com]

- 12. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of BF-844 for Research Applications: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of BF-844, a small molecule inhibitor with potential therapeutic applications. The following sections detail the necessary protocols, quantitative data, and relevant biological pathways associated with BF-844, designed to facilitate its use in a research setting.

Chemical Synthesis of BF-844

The synthesis of BF-844 (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol) can be achieved through a multi-step process. The following protocol is a representative synthesis based on methodologies for similar pyrazolo[3,4-c]pyridazine derivatives.

Synthetic Scheme

Caption: Synthetic pathway for BF-844.

Experimental Protocol

Step 1: Synthesis of 3,4-diphenyl-1H-pyrazol-5(4H)-one

-

To a solution of benzil (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3,4-diphenyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine

-

A mixture of 3,4-diphenyl-1H-pyrazol-5(4H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux for 8-12 hours.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Step 3: Synthesis of BF-844 (1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol)

-

To a solution of 4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Add 1-bromo-2-methylpropan-2-ol (1.2 equivalents) to the mixture.

-

Heat the reaction mixture at 60-80 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure BF-844.

Physicochemical Properties of BF-844

| Property | Value |

| Molecular Formula | C₂₁H₁₉ClN₄O |

| Molecular Weight | 378.9 g/mol |

| IUPAC Name | 1-(4-chloro-3,5-diphenyl-pyrazolo[3,4-c]pyridazin-1-yl)-2-methyl-propan-2-ol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Biological Activity and Mechanism of Action

BF-844 was identified as a small molecule that can mitigate hearing loss in a mouse model of Usher syndrome type III.[1] This form of Usher syndrome is often caused by a destabilizing mutation (N48K) in the clarin-1 (CLRN1) protein.[2] BF-844 is not a general proteasome inhibitor but is thought to stabilize the mutant CLRN1N48K protein.[2]

The proposed mechanism of action involves the heat shock protein 90 (HSP90) pathway.[1] It is hypothesized that BF-844 helps prevent the endoplasmic reticulum-associated degradation (ERAD) of the misfolded CLRN1N48K protein, allowing it more time to achieve a proper conformation and be transported to the plasma membrane.[1] While BF-844 does not directly interact with CLRN1N48K, its core structure has been shown to interact with HSP60/90.[1]

Signaling Pathway

References

BF-844: Application Notes and Protocols for Mouse Models of Usher Syndrome Type III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BF-844 in mouse models of Usher syndrome type III (USH3), specifically those harboring the CLRN1 p.N48K mutation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

Usher syndrome type III is an autosomal recessive disorder characterized by progressive hearing loss and vision impairment, often with variable vestibular dysfunction. The most common mutation causing USH3 in individuals of Ashkenazi Jewish descent and in North America is the p.N48K substitution in the clarin-1 (CLRN1) protein. This mutation leads to protein misfolding, instability, and subsequent degradation, preventing its proper localization to the plasma membrane of sensory hair cells in the inner ear. BF-844 is a small molecule that has been identified as a promising therapeutic candidate that mitigates hearing loss in a mouse model of USH3 by stabilizing the CLRN1 N48K protein.[1][2]

Mechanism of Action

BF-844 was identified through a high-throughput screening for compounds that could stabilize the mutant CLRN1 N48K protein.[3] Its mechanism of action involves the inhibition of Heat Shock Protein 60 (HSP60) and, to a lesser extent, Heat Shock Protein 90 (HSP90).[4] By inhibiting these chaperones, which are involved in the protein quality control system that can target misfolded proteins for degradation, BF-844 helps to prevent the degradation of the CLRN1 N48K mutant protein. This stabilization allows for increased transport of the functional, albeit mutant, clarin-1 protein to the plasma membrane.[1][4] In cell-based assays, treatment with BF-844 resulted in approximately 6% of the total CLRN1 N48K protein being transported to the plasma membrane.[1]

References

- 1. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Testing BF-844 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-844 is a small molecule compound that has demonstrated potential in mitigating the cellular phenotype associated with the N48K mutation in the clarin-1 protein (CLRN1), a primary cause of Usher syndrome type III. This condition is characterized by progressive hearing loss and vestibular dysfunction. The CLRN1-N48K mutation leads to the mislocalization and retention of the protein within the endoplasmic reticulum, preventing its proper trafficking to the plasma membrane where it is intended to function. BF-844 has been shown to partially rescue this trafficking defect, inducing the transport of the mutant CLRN1 protein to the cell surface. Furthermore, BF-844 exhibits inhibitory activity against heat shock proteins (HSPs), particularly HSP60 and HSP90, which are molecular chaperones involved in protein folding and stability.

These application notes provide detailed protocols for cell-based assays to characterize the activity of BF-844, focusing on its ability to promote the cell surface localization of CLRN1-N48K and to inhibit HSP90 activity.

Data Presentation

The following tables summarize the quantitative data reported for the activity of BF-844 in preclinical studies.

Table 1: Effect of BF-844 on CLRN1-N48K Trafficking

| Compound | Concentration (µM) | Treatment Duration (hours) | Cell Lines | Percent of Total CLRN1-N48K at Plasma Membrane |

| BF-844 | 2.90 | 24 | C1, D1, D6 | ~6% |

Table 2: Inhibitory Activity of BF-844 against Heat Shock Proteins

| Compound | Concentration (µM) | Target Protein | Percent Inhibition |

| BF-844 | 0.846 | HSP60 | 87.07 ± 27.70% |

| BF-844 | 0.846 | HSP90 | 40.06 ± 19.10% |

Signaling Pathway and Mechanism of Action

The N48K mutation in CLRN1 leads to protein misfolding and its retention in the endoplasmic reticulum (ER), likely through interactions with chaperone proteins. This prevents its glycosylation and transport to the plasma membrane. BF-844 is believed to interact with chaperone proteins, such as HSP90, modulating their activity. This intervention facilitates the proper folding and subsequent trafficking of the mutant CLRN1-N48K protein from the ER to the plasma membrane.

Signaling pathway of BF-844 action.

Experimental Protocols

Immunofluorescence Assay for CLRN1-N48K Localization

This protocol describes how to visualize the subcellular localization of the CLRN1-N48K protein in response to BF-844 treatment using immunofluorescence microscopy.

Experimental Workflow:

Immunofluorescence workflow.

Materials:

-

HEK293 cells stably expressing HA-tagged CLRN1-N48K

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

BF-844 stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-HA antibody

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass coverslips and microscope slides

Protocol:

-

Cell Seeding: Seed HEK293 cells expressing HA-tagged CLRN1-N48K onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.

-

BF-844 Treatment: The following day, treat the cells with the desired concentrations of BF-844 (e.g., a dose-response from 0.1 to 10 µM) or vehicle (DMSO) for 24 hours.

-

Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-HA antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images of the HA-tagged CLRN1-N48K (fluorescent secondary antibody) and nuclei (DAPI).

Data Analysis:

Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of CLRN1-N48K translocation. This can be done using image analysis software such as ImageJ or CellProfiler.

Cell Surface Biotinylation Assay

This biochemical assay provides a quantitative measure of the amount of CLRN1-N48K protein present on the cell surface.

Experimental Workflow:

Cell surface biotinylation workflow.

Materials:

-

HEK293 cells stably expressing HA-tagged CLRN1-N48K

-

DMEM with 10% FBS

-

BF-844 stock solution (in DMSO)

-

PBS

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody: anti-HA antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with BF-844 as described in the immunofluorescence protocol.

-

Biotinylation: After treatment, wash cells twice with ice-cold PBS. Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quenching: Quench the biotinylation reaction by washing the cells three times with quenching solution.

-

Cell Lysis: Lyse the cells with lysis buffer. Collect the lysate and clarify by centrifugation.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

-

Elution: Wash the beads extensively with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with the anti-HA primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify the band intensity of the biotinylated CLRN1-N48K relative to the total amount of CLRN1-N48K in the cell lysate to determine the percentage of protein at the cell surface.

HSP90 ATPase Activity Assay

This in vitro assay measures the inhibitory effect of BF-844 on the ATPase activity of HSP90, which is essential for its chaperone function.

Experimental Workflow:

HSP90 ATPase assay workflow.

Materials:

-

Recombinant human HSP90 protein

-

HSP90 ATPase assay buffer

-

ATP

-

BF-844 stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of BF-844 in the assay buffer. Prepare the ATP solution in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HSP90 protein, and the various concentrations of BF-844 or vehicle (DMSO).

-

Initiate Reaction: Initiate the ATPase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

-

Data Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

Calculate the percentage of HSP90 ATPase inhibition for each BF-844 concentration compared to the vehicle control. Plot the percent inhibition against the log of the BF-844 concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion